molecular formula C11H13NO B1591163 5-Isopropoxy-1H-indole CAS No. 396091-50-2

5-Isopropoxy-1H-indole

Cat. No.: B1591163
CAS No.: 396091-50-2
M. Wt: 175.23 g/mol
InChI Key: VKHXUUUFVWIWHH-UHFFFAOYSA-N
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Description

5-Isopropoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are present in various alkaloids, neurotransmitters, and pharmaceuticals . The compound this compound features an indole core with an isopropoxy group attached to the fifth position, which can influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 5-Isopropoxy-1H-indole can be achieved through several synthetic routesVarious classical synthesis methods, such as the Bartoli indole synthesis, Hemetsberger indole synthesis, and Bischler indole synthesis, can be adapted for this purpose .

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

5-Isopropoxy-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The indole core allows for electrophilic substitution reactions, where substituents can be introduced at specific positions using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Isopropoxy-1H-indole has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Isopropoxy-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. For example, it may interact with neurotransmitter receptors, affecting signal transduction pathways in the nervous system . The isopropoxy group can modulate the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

5-Isopropoxy-1H-indole can be compared with other indole derivatives, such as:

Properties

IUPAC Name

5-propan-2-yloxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(2)13-10-3-4-11-9(7-10)5-6-12-11/h3-8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHXUUUFVWIWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587483
Record name 5-[(Propan-2-yl)oxy]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396091-50-2
Record name 5-[(Propan-2-yl)oxy]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxyindole 23 (2.0 g, 0.015 mol) in 20 ml of acetonitrile, anhydrous potassium carbonate (4 grams, 0.028 mol) was added and stirred vigorously before isopropyl iodide (3 grams, 0.018 mol) was added. The reaction was stirred for 2 days at room temperature and the solid was washed with acetonitrile. The filtrate was concentrated and purified with flash-chromatography (80% n-hexane/20% ethyl acetate) to give the desired product 24 as a light-yellowish oil (1.72 g, 83%; M+1=176.1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of 4-isopropoxy-2-methyl-1-nitrobenzene (3.55 g,0.018 mol) and tert-butoxybis(dimethylamino)methane (9 mL) was refluxed for 4 hours and the volatile was removed. The dark brown residue was dissolved in THF (150 mL) and hydrogenated with catalytic amount of 10% Pd on Carbon with H2 in a balloon. After stirring at room temperature overnight, the catalyst was filtered off and the filtrate was concentrated to afford 3.07 g 5-isopropoxyindole (96%). MS(EI): (M+1) 176.
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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